エンケファリン、ペン(2,5)-4-クロロ-フェ(4)-

説明

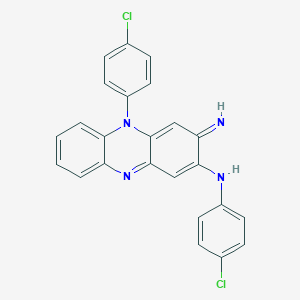

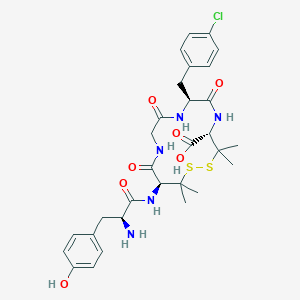

. This compound is a modified form of enkephalin, an endogenous opioid peptide, and is used primarily in scientific research to study the effects of δ opioid receptor activation.

科学的研究の応用

Enkephalin, pen(2,5)-4-chloro-phe(4)- has several scientific research applications:

Neuroscience: It is used to study the role of δ opioid receptors in pain modulation and analgesia.

Pharmacology: Researchers use this compound to investigate the pharmacological properties of δ opioid receptor agonists.

Drug Development: It serves as a model compound for developing new analgesics targeting δ opioid receptors.

作用機序

Target of Action

The primary target of “Enkephalin, pen(2,5)-4-chloro-phe(4)-”, also known as “(D-PEN2,P-CHLORO-PHE4,D-PEN5)-ENKEPHALIN”, is the delta opioid receptor (DOPr) . This receptor is a G protein-coupled receptor that is widely distributed in the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .

Mode of Action

This compound acts as a selective agonist at the delta opioid receptor . It binds to the receptor and triggers a series of intracellular events, including the activation of pertussis toxin-sensitive G proteins and the inhibition of adenylyl cyclase . This leads to changes in the levels of cyclic AMP (cAMP), which can affect various cellular processes.

Biochemical Pathways

The activation of the delta opioid receptor by this compound can lead to the desensitization of the receptor, particularly in the nucleus accumbens during nicotine withdrawal . This suggests that the compound may play a role in modulating the effects of nicotine addiction. Furthermore, the compound’s action on the delta opioid receptor can also influence the synthesis and release of met-enkephalin and β-endorphin, endogenous ligands for the receptor .

Pharmacokinetics

It is known that the compound has a very short half-life . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.

Result of Action

The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For example, it can influence pain perception (nociception) and immune response . Additionally, it has been suggested that the compound may have a role in regulating cell proliferation in both normal and neoplastic cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances (such as nicotine) can affect the compound’s action on the delta opioid receptor

生化学分析

Biochemical Properties

Enkephalin, pen(2,5)-4-chloro-phe(4)- interacts with various enzymes, proteins, and other biomolecules. Its primary target is the δ opioid receptor . The interaction between Enkephalin, pen(2,5)-4-chloro-phe(4)- and the δ opioid receptor is of a binding nature, leading to the activation of the receptor and subsequent biochemical reactions .

Cellular Effects

Enkephalin, pen(2,5)-4-chloro-phe(4)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The activation of the δ opioid receptor by Enkephalin, pen(2,5)-4-chloro-phe(4)- can lead to changes in intracellular signaling pathways, which can subsequently influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves binding interactions with the δ opioid receptor, leading to its activation . This activation can result in changes in gene expression and enzyme activity, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound has a high degree of stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of Enkephalin, pen(2,5)-4-chloro-phe(4)- vary with different dosages in animal models . While low doses can elicit analgesic effects, high doses may lead to adverse effects .

Transport and Distribution

The transport and distribution of Enkephalin, pen(2,5)-4-chloro-phe(4)- within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can be transported across the blood-brain barrier, suggesting that it may have central effects .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .

準備方法

The synthesis of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves the incorporation of specific amino acids in a defined sequence. The synthetic route typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Disulfide Bridge Formation: The formation of a disulfide bridge between the pen(2) and pen(5) residues is a critical step in the synthesis.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

化学反応の分析

Enkephalin, pen(2,5)-4-chloro-phe(4)- undergoes various chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized, affecting the peptide’s conformation and activity.

Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s structure.

Substitution: Halogenation at the Phe4 residue enhances the compound’s selectivity and potency at the δ opioid receptor.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Enkephalin, pen(2,5)-4-chloro-phe(4)- is unique due to its high selectivity and potency at the δ opioid receptor. Similar compounds include:

[D-Pen2,5]-Enkephalin (DPDPE): A cyclic peptide with a similar structure but without the halogenation at the Phe4 residue.

[D-Ala2, D-Leu5]-Enkephalin (DADLE): Another synthetic enkephalin analog with different amino acid substitutions.

These compounds differ in their receptor selectivity, potency, and pharmacokinetic properties, making Enkephalin, pen(2,5)-4-chloro-phe(4)- a valuable tool for specific research applications .

特性

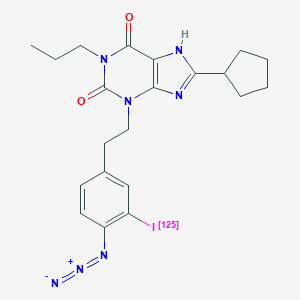

IUPAC Name |

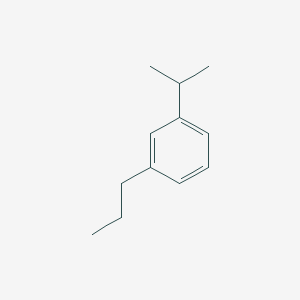

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153634 | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122507-47-5 | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the key finding of the research paper regarding enkephalins and D-glucose absorption?

A1: The research demonstrates that enkephalins can directly stimulate the absorption of D-glucose in the ileum of rabbits []. This suggests a potential role of the endogenous opioid system in regulating intestinal nutrient absorption.

Q2: Does the research specify the mechanism by which enkephalins stimulate D-glucose absorption?

A2: While the research clearly shows the stimulatory effect of enkephalins on D-glucose uptake [], it doesn't delve into the specific molecular mechanisms involved. Further research is needed to elucidate the precise pathways and signaling cascades involved in this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)